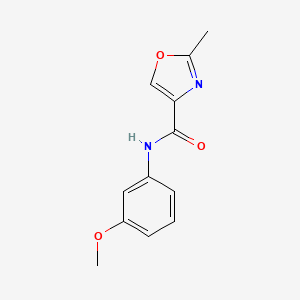![molecular formula C21H22N4O2 B4462612 TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE](/img/structure/B4462612.png)
TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE
Descripción general
Descripción
TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine . This forms the quinazolinone ring, which is then further functionalized to introduce the pyridinyl and cyclohexanecarboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Aplicaciones Científicas De Investigación
TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets within cells. The quinazolinone core is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
4-Oxo-2-phenylquinazolin-3(4H)-yl-amine: Known for its antimicrobial activity.
2-[2-oxo-2-(4-pyridyl)-ethyl]-3-aryl-4(3H)-quinazolinones: Studied for their anticonvulsant properties.
Uniqueness
What sets TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE apart is its unique combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications in scientific research and industry .
Propiedades
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-pyridin-3-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20(24-17-4-3-11-22-12-17)16-9-7-15(8-10-16)13-25-14-23-19-6-2-1-5-18(19)21(25)27/h1-6,11-12,14-16H,7-10,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXFZZHRZRFIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4462552.png)
![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4462553.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462554.png)
![1-[2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4462555.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide](/img/structure/B4462559.png)
![4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B4462569.png)
![(2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B4462575.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4462580.png)

![6-(3-chlorophenyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462586.png)

![7-(2-chloro-6-fluorophenyl)-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4462598.png)
![1-(BENZENESULFONYL)-4-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE](/img/structure/B4462608.png)
![1-benzyl-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B4462618.png)
